An In-depth Technical Guide to the Synthesis of Di-2-ethylhexyl Maleate from Maleic Anhydride
An In-depth Technical Guide to the Synthesis of Di-2-ethylhexyl Maleate from Maleic Anhydride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of di-2-ethylhexyl maleate (B1232345) (DEHM), a significant industrial chemical intermediate. The primary focus is on the direct esterification of maleic anhydride (B1165640) with 2-ethylhexanol, detailing reaction pathways, experimental protocols, and key process parameters.
Introduction
Di-2-ethylhexyl maleate (DEHM), also commonly known as dioctyl maleate (DOM), is an aliphatic ester produced through the catalytic esterification of maleic anhydride with 2-ethylhexanol.[1][2][3] It serves as a crucial intermediate in the synthesis of various materials, including plasticizers, adhesives, coatings, and surfactants, such as dioctyl sulfosuccinate (B1259242) (DOSS), which has applications in the pharmaceutical industry as a laxative and stool softener.[2][3] The synthesis process is a cornerstone of its industrial production and a subject of ongoing research to improve efficiency and environmental compatibility.
Chemical Reaction Pathway
The synthesis of DEHM from maleic anhydride and 2-ethylhexanol is a two-step esterification process. The first step involves the rapid, non-catalytic ring-opening of maleic anhydride by one molecule of 2-ethylhexanol to form the monoester, 2-ethylhexyl hydrogen maleate.[4][5] This reaction is typically fast and can occur at temperatures below 100°C.[4]
The second step is the slower, reversible esterification of the monoester with a second molecule of 2-ethylhexanol to yield the diester, DEHM, and water.[4][5] This step requires a catalyst and elevated temperatures to proceed at a reasonable rate. The removal of water is crucial to drive the equilibrium towards the formation of the final product.
Caption: Reaction pathway for the two-step synthesis of DEHM.
Catalytic Systems
A variety of catalysts can be employed for the synthesis of DEHM. The choice of catalyst significantly impacts reaction kinetics, yield, and the overall process conditions.
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Homogeneous Acid Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst for this esterification.[6] However, its use is associated with challenges such as equipment corrosion, environmental pollution, and the need for neutralization and extensive purification steps.[6] Other homogeneous catalysts include p-toluenesulfonic acid.[7][8]
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Heterogeneous Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include:
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Ion Exchange Resins: Macroporous strongly acidic styrene (B11656) cation exchange resins have been used, offering high esterification rates and easier separation from the product.[6]
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Heteropolyacids: Catalysts like H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O have shown high activity, require smaller quantities, and can be recycled, presenting a more environmentally friendly option.[6]
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-
Organometallic Catalysts: Tetrabutyl titanate is an example of an amphoteric catalyst used in this reaction.[4][7]
Experimental Protocols & Data
The following sections provide detailed experimental procedures and a compilation of quantitative data from various synthesis methods.
The synthesis of DEHM generally follows a set of common steps, from charging the reactor to purifying the final product.
Caption: A generalized experimental workflow for DEHM synthesis.
This protocol is adapted from a patented method for the synthesis of DEHM using a heteropolyacid catalyst.[6]
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Apparatus Setup: A three-necked flask is equipped with a thermometer, a reflux condenser, and a water separator.
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Reactant Charging: The flask is charged with maleic anhydride, 2-ethylhexanol, toluene (B28343) (as a water-carrying agent), and the heteropolyacid catalyst H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O.
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Molar Ratio: The molar ratio of maleic anhydride to 2-ethylhexanol is maintained between 1:2.1 and 1:3.5.[6]
-
Solvent: Toluene is added in an amount corresponding to 25-50% of the total feed weight.[6]
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Catalyst Loading: The catalyst is added at a concentration of 0.15-0.65% of the total feed weight.[6]
-
-
Reaction: The mixture is stirred and heated to reflux. The reaction is allowed to proceed for 2 to 4 hours, during which water is removed azeotropically and collected in the water separator.[6]
-
Purification:
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After the reaction is complete, toluene is recovered via atmospheric distillation.[6]
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The reaction mixture is then cooled to room temperature.
-
The solid heteropolyacid catalyst is recovered by filtration for potential reuse.[6]
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The final product, di-2-ethylhexyl maleate, is obtained by vacuum distillation of the filtrate.[6]
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Analysis: The acid value of the crude product is determined by titration with a standard NaOH solution to calculate the esterification rate and yield.[6] An esterification rate of 99.6% has been reported using this method.[6]
The following tables summarize key quantitative data from various reported synthesis methods for DEHM.
Table 1: Reaction Conditions and Yields for DEHM Synthesis
| Catalyst | Molar Ratio (Anhydride:Alcohol) | Catalyst Conc. (% of total mass) | Temperature (°C) | Time (h) | Yield/Esterification Rate | Reference |
| H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O | 1:2.1 - 1:3.5 | 0.15 - 0.65% | Reflux | 2 - 4 | 99.6% (esterification rate) | [6] |
| Cation Exchange Resin | 1:3.0 | 4% | 80 (under pressure) | 2 | 97.2% (yield) | [6] |
| Sulfuric Acid | 1:1.8 (approx.) | 1.0 mL (conc.) | 95 | Overnight | Not specified | [9] |
| p-Toluenesulfonic Acid | Not specified | Not specified | 130 | Not specified | 98% (for a similar maleate) | [7] |
Table 2: Physical and Chemical Properties of DEHM
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₆O₄ | [2] |
| Molar Mass | 340.504 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.94 g/cm³ | [2] |
| Melting Point | -60 °C | [2] |
| Boiling Point | 164 °C (at 10 mmHg) | [1] |
| Solubility in Water | 0.036 mg/L (at 20 °C) | [2] |
Kinetics of Esterification
The esterification of maleic anhydride with 2-ethylhexanol is a two-stage process with distinct kinetics.[4]
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Monoester Formation: The first stage, the formation of the monoester, is a very fast and practically irreversible non-catalytic reaction.[4]
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Diester Formation: The second stage, the conversion of the monoester to the diester, is a slow, equilibrium-limited reaction that requires a catalyst.[4] The kinetics of this second step are often the focus of study as it is the rate-determining step. For instance, in the presence of sulfuric acid, the reaction is first-order with respect to the monoester.[4][5]
Purification and Analysis
Post-synthesis, the purification of DEHM is critical to achieve the desired product quality. The typical purification train involves:
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Solvent Removal: If a solvent like toluene or cyclohexane (B81311) is used for azeotropic water removal, it is typically distilled off first.[6]
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Catalyst Removal: Heterogeneous catalysts are removed by filtration.[6] Homogeneous catalysts like sulfuric acid require a neutralization step followed by washing with water and brine, which can be a more complex and waste-generating process.[6]
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Vacuum Distillation: The final purification of DEHM is achieved through vacuum distillation, which separates the high-boiling point ester from unreacted alcohol and other non-volatile impurities.[6]
The purity and composition of the final product can be assessed using techniques such as gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (FID).[10] High-performance liquid chromatography (HPLC) can also be employed for analysis.[11]
Conclusion
The synthesis of di-2-ethylhexyl maleate from maleic anhydride is a well-established industrial process. While traditional methods using homogeneous acid catalysts are effective, modern research focuses on the development of more sustainable processes utilizing recyclable and less corrosive heterogeneous catalysts like heteropolyacids and ion exchange resins. A thorough understanding of the reaction kinetics, optimization of process parameters, and efficient purification techniques are paramount for achieving high yields of pure DEHM for its diverse applications.
References
- 1. DI(2-ETHYLHEXYL) MALEATE - Ataman Kimya [atamanchemicals.com]
- 2. Bis(2-ethylhexyl) maleate - Wikipedia [en.wikipedia.org]
- 3. DIETHYLHEXYL MALEATE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
